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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization,

and thermoelectric applications of nickel silicide (NiSi) nanocrystals. The accompanying

protocols offer detailed methodologies for key experiments.

Introduction
Nickel silicide (NiSi) nanocrystals have emerged as promising materials for thermoelectric

applications due to their favorable electrical conductivity, thermal stability, and potential for

enhanced thermoelectric performance at the nanoscale.[1] The nanostructuring of nickel

silicide, often in composite form with silicon, allows for a reduction in thermal conductivity

through enhanced phonon scattering at grain boundaries, a key factor in improving the

thermoelectric figure of merit (ZT).[2][3] This document outlines the application of NiSi

nanocrystals in waste heat recovery and provides protocols for their synthesis and

thermoelectric property characterization.

Data Presentation: Thermoelectric Properties of
Nickel Silicide Nanocomposites
The following table summarizes the room temperature thermoelectric properties of p-type

(Boron-doped) and n-type (Phosphorus-doped) nickel silicide-silicon nanocrystal composite

films annealed at 1150 °C, compared to single crystal silicon and nanostructured bulk silicon.
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Material Type
Seebeck
Coefficient
(S) (μV/K)

Electrical
Resistivity
(ρ) (Ω·m)

Thermal
Conductivit
y (κ)
(W/m·K)

Figure of
Merit (ZT) at
Room
Temperatur
e

Ni-Si

Nanocomposi

te Film

p-type (B-

doped)
~150 ~10⁻⁶ 3.4 - 7.7 0.13

Ni-Si

Nanocomposi

te Film

n-type (P-

doped)
~ -170 ~10⁻⁶ 3.4 - 7.7 0.06

Single Crystal

Si
- - - 142 < 0.01

Nanostructur

ed Bulk Si
n-type - - - ~0.03

Data compiled from[2]

It is noteworthy that the ZT values of both p-type and n-type Ni-Si nanocrystal films can be

significantly enhanced at higher temperatures, reaching 0.65 and 0.40 at 500°C, respectively.

[3]

Experimental Protocols
Protocol 1: Synthesis of Nickel Silicide Nanocrystals via
Physical Vapor Deposition and Microwave Annealing
This protocol describes the formation of NiSi nanocrystals on a silicon substrate.

Materials and Equipment:

Si(111) wafers

Nickel (Ni) source for physical vapor deposition
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Physical Vapor Deposition (PVD) system

Microwave annealing system

Scanning Electron Microscope (SEM)

X-ray Diffractometer (XRD)

Energy Dispersive X-ray Spectroscopy (EDS)

Procedure:

Substrate Preparation: Clean Si(111) wafers using a standard cleaning procedure to remove

any organic and inorganic contaminants.

Nickel Film Deposition: Deposit a thin film of Ni onto the cleaned Si(111) wafers using a PVD

system at a pressure of 2 x 10⁻⁴ mbar.[4] The thickness of the Ni film will influence the size

of the resulting nanocrystals.[4]

Microwave Annealing: Transfer the Ni-coated Si wafers to a microwave annealing system.

Anneal the samples at temperatures ranging from 250 to 350 °C.[4] The annealing

temperature is a critical parameter that determines the phase of the nickel silicide formed.

Ni₂Si is the initial phase formed above 200 °C, which transforms to NiSi at temperatures

above 350 °C, and finally to NiSi₂ at temperatures above 750°C.[4]

Characterization:

Analyze the morphology and size of the synthesized nanocrystals using SEM. Nanocrystal

sizes can range from 35 to 155 nm.[4]

Confirm the crystalline phase of the nickel silicide (e.g., NiSi) and identify any other

phases present (e.g., NiO) using XRD.[4]

Determine the chemical composition of the nanocrystals using EDS.[4]
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Protocol 2: Characterization of Thermoelectric
Properties
This protocol outlines the key measurements required to determine the thermoelectric figure of

merit (ZT) of the synthesized nickel silicide nanocrystal films. The dimensionless figure of merit

is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity,

T is the absolute temperature, and κ is the thermal conductivity.[2]

1. Seebeck Coefficient (S) and Electrical Conductivity (σ) Measurement:

Method: A four-probe method is essential for accurate measurement of the sample's

resistance to eliminate the influence of contact resistance.[5] Commercial systems like the

ZEM-3 are commonly used for simultaneous measurement of the Seebeck coefficient and

electrical conductivity.

Procedure:

Prepare a sample of the NiSi nanocrystal film with appropriate dimensions.

Mount the sample in the measurement system, ensuring good electrical contact with the

four probes.

Establish a temperature gradient across the sample.

Measure the voltage generated across the two inner probes (thermoelectric voltage) and

the temperature difference between these points to calculate the Seebeck coefficient (S =

ΔV/ΔT).[6]

Pass a known current through the two outer probes and measure the voltage drop across

the two inner probes to determine the resistance, from which the electrical conductivity

can be calculated.

2. Thermal Conductivity (κ) Measurement:

Method: The 2ω method or Scanning Thermal Microscopy (STPM) can be used to measure

the thermal conductivity of thin films.[2] The laser flash method is also a common technique

for determining thermal diffusivity, which is then used to calculate thermal conductivity.[7]
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Procedure (using the 2ω method as an example):

A metal line (heater/thermometer) is patterned onto the surface of the NiSi nanocrystal

film.

An AC current with angular frequency ω is passed through the metal line, causing a

temperature oscillation at a frequency of 2ω.

The voltage component at 3ω, which is related to the temperature oscillation, is measured

using a lock-in amplifier.

The thermal conductivity of the underlying film can be extracted by analyzing the

relationship between the 3ω voltage and the frequency of the heating current.

Mandatory Visualizations
Here are diagrams illustrating key workflows and concepts in the study of thermoelectric

materials.
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Caption: Experimental workflow for synthesis and characterization of NiSi nanocrystals.
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Caption: Relationship between material properties and the thermoelectric figure of merit (ZT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Thermoelectric
Applications of Nickel Silicide Nanocrystals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084514#thermoelectric-applications-of-nickel-silicide-
nanocrystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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